molecular formula C17H16N2O B5890547 1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol

1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol

Cat. No.: B5890547
M. Wt: 264.32 g/mol
InChI Key: PICBEQUIAFOUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol is an organic compound that belongs to the class of Betti bases. These compounds are known for their interesting biological activities and are synthesized via a modified Mannich reaction. The structure of this compound includes a naphthalen-2-ol moiety linked to a 6-methylpyridin-2-yl group through an aminomethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol can be synthesized via a one-pot multicomponent reaction. This involves the reaction of 6-methylpyridin-2-amine, aromatic aldehydes, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst. The mixture is heated at 70–80°C for 1 hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the one-pot multicomponent reaction described above is scalable and can be adapted for industrial synthesis. The use of glycerol as a solvent and SSA as a catalyst makes the process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalen-2-ol moiety can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst

Properties

IUPAC Name

1-[[(6-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-10,20H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICBEQUIAFOUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333395
Record name 1-[[(6-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692274-23-0
Record name 1-[[(6-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.